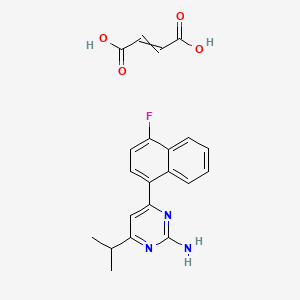
(2R)-3-(octadecanoyloxy)-2-(tetradecanoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico es un compuesto orgánico complejo que pertenece a la clase de los fosfolípidos. Los fosfolípidos son componentes esenciales de las membranas celulares y desempeñan un papel crucial en varios procesos biológicos. Este compuesto se caracteriza por su estructura única, que incluye ácidos grasos de cadena larga y un grupo ácido fosfínico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico normalmente implica varios pasos. El proceso comienza con la esterificación del glicerol con ácido octadecanoico y ácido tetradecanoico para formar el compuesto intermedio. Este intermedio luego se hace reaccionar con 2-(trimetilamonio)etanol en presencia de un derivado de ácido fosfínico para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de catalizadores, temperaturas controladas y solventes específicos para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de esterificación y fosforilación a gran escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía y la cristalización, garantiza la producción eficiente de ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de alcoholes u otros derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas específicas, niveles de pH y solventes para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de ácido fosfínico, mientras que la reducción puede producir alcoholes correspondientes.
Aplicaciones Científicas De Investigación
Química
En química, el ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico se utiliza como compuesto modelo para estudiar el comportamiento de los fosfolípidos en diversos entornos. También se emplea en la síntesis de otras moléculas complejas.
Biología
En la investigación biológica, este compuesto se utiliza para investigar la estructura y función de las membranas celulares. Sirve como una herramienta para estudiar la dinámica de la membrana, las interacciones lípido-proteína y las vías de transducción de señales.
Medicina
En medicina, se está explorando el ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico por sus posibles aplicaciones terapéuticas. Se puede utilizar en sistemas de administración de fármacos, como componente de formulaciones liposomales y en el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de materiales especializados, como tensioactivos, emulsionantes y recubrimientos. Sus propiedades únicas lo hacen valioso en diversas aplicaciones, incluyendo cosméticos, aditivos alimentarios y lubricantes.
Mecanismo De Acción
El mecanismo de acción del ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico implica su interacción con las membranas celulares. El compuesto se integra en la bicapa lipídica, afectando la fluidez y permeabilidad de la membrana. También puede interactuar con proteínas y receptores específicos, modulando las vías de señalización y las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen otros fosfolípidos, como la fosfatidilcolina, la fosfatidiletanolamina y la fosfatidilserina. Estos compuestos comparten similitudes estructurales pero difieren en sus cadenas de ácidos grasos y grupos de cabeza.
Singularidad
Lo que diferencia al ácido (2R)-3-(octadecanoiloxi)-2-(tetradecanoiloxi)propoxi(2-(trimetilamonio)etoxi)fosfínico es su combinación específica de ácidos grasos de cadena larga y la presencia de un grupo ácido fosfínico. Esta estructura única imparte propiedades físicas y químicas distintas, lo que la hace valiosa para aplicaciones especializadas.
Propiedades
Fórmula molecular |
C40H81NO8P+ |
|---|---|
Peso molecular |
735.0 g/mol |
Nombre IUPAC |
2-[hydroxy-[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
Clave InChI |
MZWGYEJOZNRLQE-KXQOOQHDSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
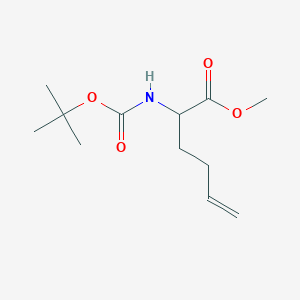
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
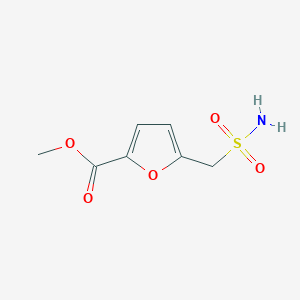
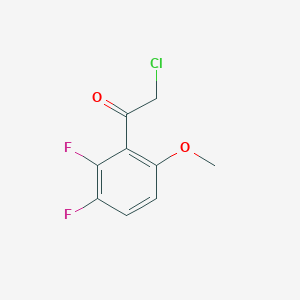


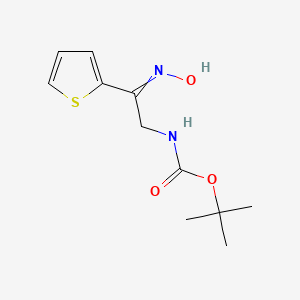
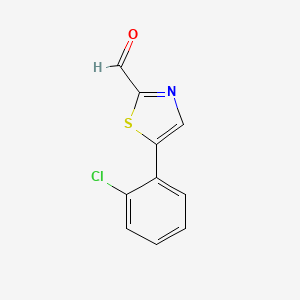
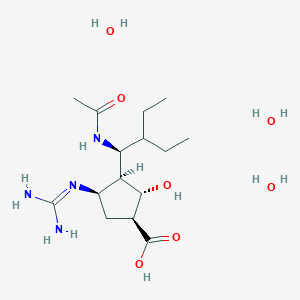

![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
